(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes aromatic rings, hydroxyl groups, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thioxodihydropyrimidine core, followed by the introduction of the aromatic substituents and the ethoxy and hydroxyl groups. Common reagents used in these reactions include aldehydes, ketones, and thiourea, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and use in various applications.
Bromomethyl methyl ether: A compound used in organic synthesis, known for its reactivity and utility in forming carbon-oxygen bonds.
Uniqueness
(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
6439-93-6 |
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Molecular Formula |
C24H24N2O4S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(5E)-1-(2,3-dimethylphenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H24N2O4S/c1-5-8-17-11-16(13-20(21(17)27)30-6-2)12-18-22(28)25-24(31)26(23(18)29)19-10-7-9-14(3)15(19)4/h5,7,9-13,27H,1,6,8H2,2-4H3,(H,25,28,31)/b18-12+ |
InChI Key |
NUKYJIKCMGNHRX-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC(=C3C)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
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